4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide
Description
Properties
CAS No. |
4036-86-6 |
|---|---|
Molecular Formula |
C15H15BrN2O3 |
Molecular Weight |
351.19 g/mol |
IUPAC Name |
4-bromo-N-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide |
InChI |
InChI=1S/C15H15BrN2O3/c1-18(2)11-6-4-3-5-10(11)17-15(21)9-7-12(19)14(16)13(20)8-9/h3-8,19-20H,1-2H3,(H,17,21) |
InChI Key |
NUGUFUGDAQIDLH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)O)Br)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound generally involves:
- Formation of the benzamide core with bromine and hydroxyl substitutions
- Coupling with a 2-(dimethylamino)aniline derivative to form the amide bond
The preparation typically follows multi-step organic synthesis involving selective bromination, hydroxylation, and amide bond formation.
Stepwise Preparation Approach
| Step | Reaction Type | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Preparation of 4-bromo-3,5-dihydroxybenzoic acid or derivative | Selective bromination and hydroxylation of benzoic acid derivatives | Bromination reagents (e.g., N-bromosuccinimide or bromine) under controlled temperature; hydroxylation via established phenol synthesis methods | Moderate to high yields; control of regioselectivity critical |
| 2. Activation of carboxylic acid to acid chloride or mixed anhydride | Use of thionyl chloride (SOCl2) or oxalyl chloride under reflux in inert solvent | Quantitative conversion to acid chloride; monitored by IR spectroscopy | |
| 3. Coupling with 2-(dimethylamino)aniline | Amide bond formation in presence of base (e.g., triethylamine) or coupling agents (e.g., EDC, DCC) in solvents like dichloromethane or DMF | Yields reported up to 80-90%; purification by chromatography | |
| 4. Purification and characterization | Reverse phase HPLC, recrystallization | Purity >90% achievable; analytical methods include NMR, MS, and HPLC |
Specific Literature Example
A related synthetic procedure reported involves:
- Dissolving 2,3-dimethoxyaniline in N,N-dimethylaniline solvent
- Addition of 4-methoxybromoacetophenone under reflux at 150 °C for 12 hours
- Workup involving extraction with ethyl acetate, drying, and flash chromatography purification
- Resulting in a structurally related amide with a 51% isolated yield and confirmed by ^1H NMR and HRMS analysis
This example illustrates the feasibility of amide bond formation between substituted anilines and bromo-substituted benzoyl derivatives under thermal conditions.
Analytical Characterization
- HPLC: Reverse phase HPLC methods using acetonitrile-water mixtures with phosphoric acid or formic acid as modifiers are effective for purity assessment and preparative isolation.
- NMR Spectroscopy: ^1H and ^13C NMR confirm aromatic substitution patterns and amide formation.
- Mass Spectrometry: High-resolution MS confirms molecular ion peaks consistent with the brominated benzamide structure.
- Purity: Preparative methods yield >90% purity suitable for pharmacokinetic and biochemical studies.
Comparative Table of Preparation Parameters
| Parameter | Method A (Acid Chloride Coupling) | Method B (Direct Coupling with Coupling Agents) | Method C (Thermal Reflux in Dimethylaniline) |
|---|---|---|---|
| Starting Materials | 4-Bromo-3,5-dihydroxybenzoic acid, 2-(dimethylamino)aniline | Same as A | 2,3-Dimethoxyaniline, 4-methoxybromoacetophenone |
| Activation | SOCl2 to acid chloride | EDC, DCC coupling agents | None (thermal conditions) |
| Solvent | DCM or DMF | DMF or DCM | N,N-Dimethylaniline (solvent and base) |
| Temperature | 0-25 °C for coupling | 0-25 °C for coupling | 150 °C reflux |
| Reaction Time | 2-6 hours | 12-24 hours | 12 hours |
| Yield | 70-85% | 75-90% | ~51% |
| Purification | Chromatography, recrystallization | Chromatography | Flash chromatography |
| Notes | Requires moisture-free conditions | Mild conditions, less side reactions | Higher temperature, solvent acts as base |
Summary and Outlook
The preparation of This compound relies on classical amide bond formation techniques, starting from appropriately substituted bromohydroxybenzoic acid derivatives and 2-(dimethylamino)aniline. Activation of the acid component as acid chloride or use of coupling agents facilitates efficient synthesis. Thermal methods in specialized solvents provide alternative routes but may offer lower yields.
Analytical methods such as reverse phase HPLC, NMR, and HRMS are integral for confirming structure and purity.
Future research may focus on optimizing yield and selectivity through catalytic coupling methods and greener solvents, as well as exploring automated synthesis platforms for scale-up.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
HPLC Separation: 4-Bromo-N-(2-(dimethylamino)phenyl)-3,5-dihydroxybenzamide can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid . Furthermore, smaller 3 µm particle columns are available for fast UPLC applications . This HPLC method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .
- Column Type: Newcrom R1
- Newcrom R1 Column: The Newcrom columns are a family of reverse-phase-based columns. Newcrom A, AH, B, and BH are all mixed-mode columns with either positive or negative ion-pairing groups attached to either short (25 Å) or long (100 Å) ligand chains. Newcrom R1 is a special reverse-phase column with low silanol activity .
Potential Pharmaceutical Applications
While the provided search results do not offer explicit details regarding specific pharmaceutical applications of 4-Bromo-N-(2-(dimethylamino)phenyl)-3,5-dihydroxybenzamide, one patent document, WO2022030428A1, mentions "アレルギー反応に伴う症状の予防若しくは抑制," which translates to "prevention or suppression of symptoms associated with allergic reactions" . The patent refers to a compound with P2X4 receptor antagonistic activity as an active ingredient for the prevention, suppression, or treatment of symptoms associated with allergic reactions . However, it is not confirmed whether 4-Bromo-N-(2-(dimethylamino)phenyl)-3,5-dihydroxybenzamide is the compound .
Mechanism of Action
The mechanism of action of 4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atom can facilitate halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide (Compound C8)
- Key Differences: Replaces dihydroxy groups with 3,5-dimethoxy substituents, increasing lipophilicity.
- Applications : Evaluated for biological activity (e.g., enzyme inhibition), contrasting with the target compound’s analytical applications .
4-Bromo-3,5-dihydroxy-N-methylbenzamide (CAS: 31558-40-4)
Thiourea/Urea Derivatives with Dimethylamino Groups
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea
- Key Differences :
- Contains a thiourea backbone instead of benzamide, with trifluoromethyl groups enhancing electronegativity and logP (calculated ~4.5).
- Molecular weight: 413.42 g/mol , significantly higher than the target compound.
- Applications: Potential use in medicinal chemistry targeting receptors with hydrophobic binding pockets .
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea
- Key Differences: Urea-based core with a cyclohexyl-dimethylamino group, offering conformational rigidity. Molecular weight: 397.35 g/mol, with improved solubility in organic solvents compared to the target compound .
Aniline and Benzene Derivatives
4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7)
- Key Differences: Simpler structure with two amino groups instead of an amide-linked phenyl ring. Higher solubility in aqueous media due to basic amino groups.
- Applications : Primarily a synthetic precursor in dye and pharmaceutical manufacturing .
4-Bromo-3,5-dimethylaniline (CAS: 27343-19-7)
Phenethylamine Derivatives
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
- Key Differences :
- Phenethylamine backbone with methoxy and bromo substituents, structurally distinct from benzamides.
- Lower molecular weight (~290 g/mol ) and higher logP (~2.8) due to methoxy groups.
- Applications: Known as a psychoactive designer drug, highlighting the role of bromo and methoxy groups in receptor binding .
Comparative Data Table
Key Findings and Implications
- Structural Impact on Properties: The dimethylamino phenyl group in the target compound enhances basicity and receptor interaction compared to methoxy or methyl substituents in analogs.
- Biological vs. Analytical Use : Sulfonamido and thiourea derivatives (e.g., C8 , thiourea ) are tailored for bioactivity, while the target compound’s dihydroxy groups optimize chromatographic separation .
- Substituent Positioning : Bromo at the 4-position is conserved across analogs, but its effects vary with core structure (e.g., psychoactivity in 2C-B vs. stability in benzamides).
Biological Activity
4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide (CAS# 4036-86-6) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₁₅H₁₅BrN₂O₃
- Molecular Weight : 351.20 g/mol
- Density : 1.601 g/cm³
- Boiling Point : 424.9°C at 760 mmHg
- Flash Point : 210.8°C
The structure of the compound includes a bromine atom and a dimethylamino group, which contribute to its unique biological properties.
Research indicates that this compound exhibits several pharmacological activities:
- Inhibition of Rotamases : The compound has been identified as an inhibitor of rotamases, enzymes implicated in various diseases. This inhibition suggests potential applications in treating conditions where rotamase activity is dysregulated .
- Antitumor Activity : Preliminary studies have indicated that the compound may possess anticancer properties, particularly against certain types of tumors. It operates through mechanisms that involve modulation of cell cycle progression and apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, which could make it beneficial for treating inflammatory diseases .
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in vitro. The IC50 values varied depending on the cell line but were generally in the micromolar range. The mechanism was linked to the induction of apoptosis through caspase activation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 20 |
Anti-inflammatory Studies
In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups. The anti-inflammatory effect was attributed to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated using various analytical techniques:
- Absorption : Rapid absorption was noted with peak plasma concentrations achieved within 1–2 hours post-administration.
- Distribution : The compound demonstrates a high volume of distribution, indicating extensive tissue uptake.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination, with a half-life ranging from 4 to 6 hours.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Bromo-N-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide?
Methodological Answer:
The compound can be synthesized via a two-step process:
Bromination and hydroxylation: Introduce bromine and hydroxyl groups to the benzamide core using electrophilic aromatic substitution under controlled pH (e.g., HBr/AcOH for bromination, followed by hydroxylation with NaOH/H₂O₂) .
Amidation: React 3,5-dihydroxy-4-bromobenzoyl chloride with 2-(dimethylamino)aniline in anhydrous THF, using triethylamine as a base, under nitrogen atmosphere to prevent oxidation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (DMSO-d₆) to confirm proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, dimethylamino protons at δ 2.8–3.1 ppm) and carbon assignments .
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with methanol/water (70:30) mobile phase to verify purity ≥95% .
- X-ray Crystallography: Resolve crystal structure (CCDC deposition) to confirm stereoelectronic effects of the bromine and dimethylamino groups .
Advanced: How can conflicting bioactivity data between synthetic batches be systematically addressed?
Methodological Answer:
Impurity Profiling: Use LC-MS to identify byproducts (e.g., dehalogenated or over-oxidized derivatives) .
Batch Comparison: Compare ¹H NMR spectra for structural inconsistencies (e.g., residual solvents or unreacted intermediates) .
Biological Revalidation: Re-test activity with strict controls (e.g., HEK-293 cells for receptor-binding assays) and adjust synthetic conditions (e.g., reduce reaction temperature to minimize side reactions) .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with protein structures (PDB ID: e.g., 4LDE for kinase targets) to model binding affinities, focusing on halogen bonding between bromine and active-site residues .
- Density Functional Theory (DFT): Optimize geometry (B3LYP/6-31G*) to calculate electrostatic potential surfaces, identifying regions for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in explicit water) to assess conformational stability over 100 ns trajectories .
Basic: What protocols ensure compound stability during storage and handling?
Methodological Answer:
- Storage: Keep under argon at –20°C in amber vials to prevent photodegradation and oxidation.
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with UV-Vis spectroscopy (λ = 280 nm) and TLC (silica gel, ethyl acetate eluent) to track decomposition .
Advanced: How can regioselectivity challenges in further functionalization be experimentally resolved?
Methodological Answer:
Directed Metalation: Use LDA (Lithium Diisopropylamide) at –78°C to direct substitution to the para position of the dimethylamino group, leveraging steric and electronic effects .
Hammett Analysis: Correlate substituent effects (σ values) with reaction rates to predict regiochemical outcomes .
Analytical Validation: Characterize products via GC-MS and 2D NMR (COSY/HSQC) to confirm regioselectivity .
Advanced: How to design dose-response studies for evaluating pharmacological efficacy?
Methodological Answer:
- In Vitro Assays: Use a 10-point dilution series (1 nM–100 µM) in triplicate, measuring IC₅₀ values via fluorescence-based assays (e.g., FLIPR for calcium signaling).
- Data Normalization: Include positive controls (e.g., known kinase inhibitors) and subtract background noise using vehicle-only wells .
- Statistical Analysis: Apply nonlinear regression (GraphPad Prism) to fit sigmoidal curves and calculate Hill coefficients .
Advanced: What strategies mitigate solubility issues in aqueous assay systems?
Methodological Answer:
- Co-Solvents: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer containing 0.01% Tween-20 to enhance dispersion .
- Sonication: Sonicate suspensions (30 sec, 40 kHz) to disrupt aggregates before testing.
- Dynamic Light Scattering (DLS): Monitor particle size distribution to confirm colloidal stability .
Advanced: How to analyze contradictory results in metabolic stability studies?
Methodological Answer:
Enzyme Kinetics: Compare CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6) using liver microsomes and NADPH cofactors .
Metabolite Identification: Use HRMS (Q-TOF) to detect phase I/II metabolites and correlate with instability hotspots.
Structural Optimization: Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .
Advanced: What experimental designs validate the compound’s mechanism of action?
Methodological Answer:
- Knockdown/Overexpression: Use siRNA (target gene) or transfected cell lines to confirm target dependency in activity assays .
- Thermal Shift Assay (TSA): Monitor protein melting temperature shifts (± compound) to validate direct binding .
- Animal Models: Test efficacy in xenograft models (e.g., BALB/c mice) with pharmacokinetic sampling (plasma/tissue LC-MS/MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
